4,4-Dimethylthiochroman
Overview
Description
4,4-Dimethylthiochroman is a heterocyclic organic compound that features a sulfur atom within its ring structure. This compound is notable for its applications in the synthesis of various pharmaceuticals and its role as an intermediate in organic synthesis. The presence of two methyl groups at the 4-position of the thiochroman ring enhances its chemical stability and reactivity.
Mechanism of Action
Target of Action
4,4-Dimethylthiochroman is an important intermediate in the preparation of some medicines, such as tazarotene , SSRT5 antagonists , and RAR-γ retinoid receptors . The primary targets of these medicines are the retinoic acid receptors (RARs) .
Mode of Action
Tazarotene, a medicine that uses this compound as an intermediate, is a retinoid prodrug . It is converted to its active form, the cognate carboxylic acid of tazarotene (AGN 190299), by rapid deesterification in animals and humans . The active form, AGN 190299 (“tazarotenic acid”), binds to all three members of the retinoic acid receptor (RAR) family: RARα, RARβ, and RARγ, but shows relative selectivity for RARβ, and RARγ and may modify gene expression .
Biochemical Pathways
It is known that topical tazarotene blocks the induction of mouse epidermal ornithine decarboxylase (odc) activity, which is associated with cell proliferation and hyperplasia . In cell culture and in vitro models of skin, tazarotene suppresses the expression of MRP8, a marker of inflammation present in the epidermis of psoriasis patients at high levels .
Pharmacokinetics
Following topical application, tazarotene undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid . Little parent compound could be detected in the plasma. Tazarotenic acid was highly bound to plasma proteins (> greater than 99%). Tazarotene and tazarotenic acid were metabolized to sulfoxides, sulfones, and other polar metabolites which were eliminated through urinary and fecal pathways . The half-life of tazarotenic acid was approximately 18 hours, following topical application of tazarotene to normal, acne, or psoriatic skin .
Result of Action
The result of the action of tazarotene, and by extension this compound, is the modulation of gene expression, which can lead to effects such as the inhibition of cell proliferation and hyperplasia, and the suppression of inflammation markers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethylthiochroman can be synthesized through several methods. One notable method involves the reaction of benzenethiol with 1-bromo-3-methylbut-2-ene, followed by cyclization and bromination . Another method includes the reaction of 4-bromobenzenethiol with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate, leading to self-cyclization .
Industrial Production Methods: In industrial settings, a one-pot synthesis method is often employed. This method starts from bromobenzene and involves chlorosulfonation, reduction, etherization, and cyclization . The byproducts from the initial steps are used as catalysts in subsequent steps, making the process efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylthiochroman undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfur atom into sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfur atom or other functional groups within the molecule.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the original compound.
Substitution: Halogenated derivatives.
Scientific Research Applications
4,4-Dimethylthiochroman has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
4,4-Dimethylthiochroman-6-yl: A closely related compound with similar structural features.
6-Bromo-4,4-dimethylthiochroman: Another derivative used in pharmaceutical synthesis.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to serve as a versatile intermediate in various synthetic pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydrothiochromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14S/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTQYFIDMREWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452079 | |
Record name | 4,4-dimethylthiochroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66165-06-8 | |
Record name | 4,4-dimethylthiochroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4,4-Dimethylthiochroman?
A1: this compound is a heterocyclic compound. While the provided abstracts do not explicitly state the molecular formula and weight, these can be deduced from its structure:
Q2: What is the structure-activity relationship (SAR) of this compound derivatives in the context of retinoid activity?
A3: Several studies highlight the importance of the this compound moiety and its modifications for retinoid activity [, ]. For instance, incorporating a this compound group into a retinoid structure, along with a terminal benzoic acid or ester group, led to enhanced biological activity in inhibiting phorbol ester-induced ornithine decarboxylase (ODC) activity, comparable to the potent retinoid TTNPB []. This suggests that the specific spatial arrangement and electronic properties conferred by the this compound moiety are crucial for interacting with retinoid receptors and eliciting biological responses.
Q3: Are there any known resistance mechanisms to this compound-containing compounds like Tazarotene?
A3: While the provided abstracts don't directly address resistance mechanisms to Tazarotene, it's important to note that resistance to retinoids can develop. Mechanisms may involve alterations in retinoid receptor expression levels, mutations affecting ligand binding or receptor function, and changes in downstream signaling pathways. Further research would be needed to ascertain if specific resistance mechanisms are associated with this compound-containing retinoids.
Q4: What are the analytical methods used to characterize and quantify this compound and its derivatives?
A5: Various analytical techniques have been employed for this compound derivatives. For instance, high-performance liquid chromatography coupled with mass spectrometry (LC-MS) has been utilized for quantifying Tazarotene and its related substances, demonstrating its suitability for quality control and stability analysis []. Additionally, techniques like NMR and X-ray crystallography have been used to elucidate the structure of this compound derivatives, providing valuable insights into their conformation and spatial arrangements [].
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